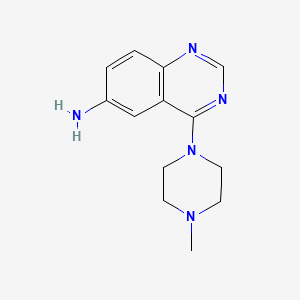

![molecular formula C15H9Cl2NO3 B2644775 2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione CAS No. 321430-36-8](/img/structure/B2644775.png)

2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione” is a chemical compound . It is a derivative of isoindoline-1,3-dione, which is an important group of medicinal substances . Isoindoline-1,3-dione derivatives have been studied for their potential as inhibitors of acetylcholinesterase , an enzyme that is targeted in the treatment of Alzheimer’s disease .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves a series of chemical reactions . The structure of the compounds is confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . The exact synthesis process for “this compound” is not specified in the available literature.Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives is confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . Based on ESI–MS results, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Scientific Research Applications

Synthesis and Chemical Functionalization

Researchers have explored methods for functionalizing isoindole-1,3-dione derivatives, which are crucial for developing novel compounds with potential applications in material science, chemistry, and biology. For instance, the functionalization of aniline derivatives with phthalic anhydride, followed by bromination and methoxy group substitution, represents a fundamental approach to modifying the isoindole-1,3-dione scaffold, leading to derivatives with varied properties and potential applications (Khusnitdinov, Sultanov, & Gataullin, 2019). Additionally, palladium-catalyzed synthesis techniques offer a one-step approach to creating 2-substituted isoindole-1,3-diones, showcasing the compound's versatility and its potential in synthesizing heterocycles with various functional groups (Worlikar & Larock, 2008).

Structural and Conformational Analysis

The study of structural and conformational properties of isoindole-1,3-dione derivatives, including those substituted with methoxycarbonyl groups, provides insight into their chemical behavior and potential applications. Through techniques like X-ray diffraction and vibrational spectroscopy, researchers have elucidated the molecular structure and vibrational properties of these compounds, offering a foundation for further functionalization and application development (Torrico-Vallejos et al., 2010).

Biological Activities and Applications

Isoindole-1,3-dione derivatives have been investigated for their biological activities, including their role as AChE inhibitors, which are relevant in the context of Alzheimer's disease research. The synthesis, crystallization, and evaluation of specific isoindoline-1,3-dione derivatives as AChE inhibitors highlight the therapeutic potential of these compounds. Such studies not only reveal the biological activity of these derivatives but also their safety and efficacy compared to current therapeutic options (Andrade-Jorge et al., 2018).

Antimicrobial Properties

The synthesis of novel azaimidoxy compounds, including isoindole-1,3-dione derivatives, and their subsequent evaluation for antimicrobial activities, underline the potential of these compounds as chemotherapeutic agents. Such research endeavors contribute to the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Jain, Nagda, & Talesara, 2006).

Mechanism of Action

Isoindoline-1,3-dione derivatives have been studied for their potential as inhibitors of acetylcholinesterase . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the brain. Inhibiting this enzyme can increase the level of acetylcholine, which is beneficial in conditions like Alzheimer’s disease where there is a significant decrease in acetylcholine level in the brain .

Future Directions

The future directions for the study of “2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione” and similar compounds could involve further exploration of their potential as acetylcholinesterase inhibitors . This could include more detailed studies on their synthesis, mechanism of action, and potential therapeutic applications, particularly in the treatment of Alzheimer’s disease .

properties

IUPAC Name |

2-[(2,3-dichlorophenyl)methoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3/c16-12-7-3-4-9(13(12)17)8-21-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKHASYPHVMQIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide](/img/no-structure.png)

![2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B2644694.png)

![8-(3-((2,3-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644697.png)

![2-(2-Chloroacetyl)-6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B2644704.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2644706.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)

![5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide](/img/structure/B2644712.png)

![Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate](/img/structure/B2644715.png)